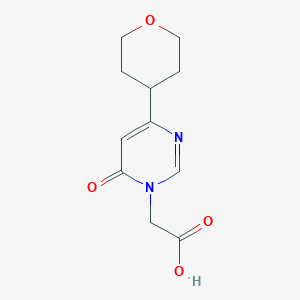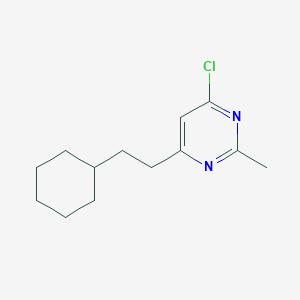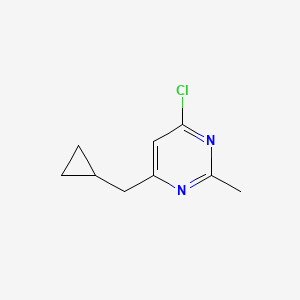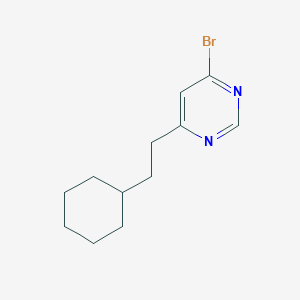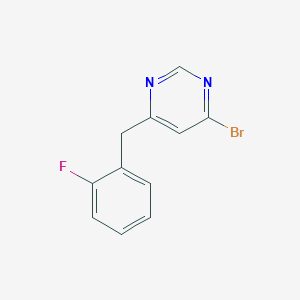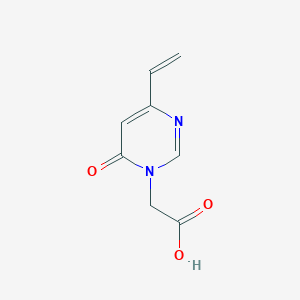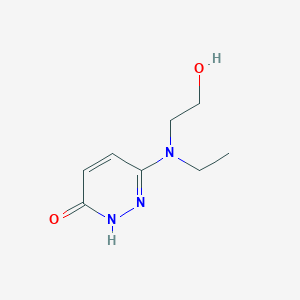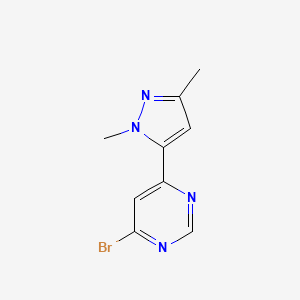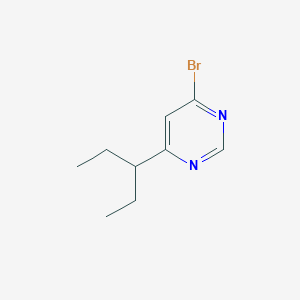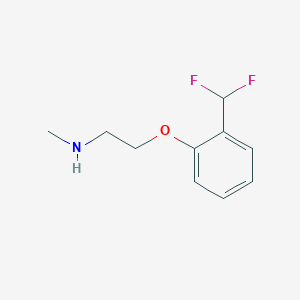
2-(2-(difluorométhyl)phénoxy)-N-méthyléthan-1-amine
Vue d'ensemble
Description
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de produits naturels bioactifs
Le composé est utilisé comme élément de base dans la synthèse de produits naturels bioactifs. Sa structure unique permet la création de molécules complexes ayant des effets thérapeutiques potentiels, notamment des propriétés antitumorales et anti-inflammatoires .
Développement de polymères conducteurs
En raison de sa structure phénolique, il sert de précurseur dans le développement de polymères conducteurs. Ces polymères ont des applications significatives en électronique et en science des matériaux, notamment dans la création de dispositifs électroniques flexibles .
Production de plastiques et d'adhésifs
Ce composé améliore la stabilité thermique et la résistance au feu des matériaux. Il est largement utilisé dans la production de plastiques et d'adhésifs, améliorant leurs performances et leur durabilité .
Industrie des revêtements
Dans l'industrie des revêtements, il agit comme antioxydant et absorbeur d'ultraviolets. Cela contribue à prolonger la durée de vie des revêtements en les protégeant des dommages oxydatifs et UV .
Ignifugeants
La capacité du composé à résister aux températures élevées en fait un choix idéal pour une utilisation comme ignifugeant. Il est incorporé dans divers matériaux pour réduire l'inflammabilité et améliorer les normes de sécurité .
Pertinence pharmaceutique
Les progrès récents des procédés de difluorométhylation ont mis en évidence l'importance de composés comme le 2-(2-(difluorométhyl)phénoxy)-N-méthyléthan-1-amine dans les produits pharmaceutiques. Ils sont essentiels dans l'installation sélective de groupes difluorométhyles sur de grandes biomolécules, ce qui est crucial pour le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the chemical structure and properties of the compound.
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular functions and processes . The exact pathways and their downstream effects would depend on the compound’s targets and mode of action.
Pharmacokinetics
Similar compounds are known to be metabolized in the body, affecting their bioavailability . The specific ADME properties and their impact on bioavailability would depend on the compound’s chemical properties and how it interacts with the body’s physiological systems.
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds . The specific influences would depend on the compound’s chemical properties and how it interacts with the environment.
Analyse Biochimique
Biochemical Properties
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to bind to certain receptors, altering their conformation and function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a therapeutic effect without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in potential treatments.
Metabolic Pathways
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are essential for its detoxification and excretion . These metabolic pathways can influence the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJYTDKJBBIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


